molecular formula C8H8N2S B8686507 2-amino-5-(methylsulfanyl)benzonitrile

2-amino-5-(methylsulfanyl)benzonitrile

Cat. No.: B8686507
M. Wt: 164.23 g/mol
InChI Key: WKCGREHCBDTVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-5-(methylsulfanyl)benzonitrile is an organic compound with the molecular formula C8H8N2S It is a derivative of benzonitrile, featuring an amino group at the second position and a methylthio group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(methylsulfanyl)benzonitrile typically involves the introduction of the amino and methylthio groups onto a benzonitrile scaffold. One common method involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-5-(methylthio)benzonitrile, with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(methylsulfanyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Ammonia (NH3), amines, polar solvents like DMF

Major Products Formed

    Oxidation: 2-Amino-5-(methylsulfinyl)benzonitrile, 2-Amino-5-(methylsulfonyl)benzonitrile

    Reduction: 2-Amino-5-(methylthio)benzylamine

    Substitution: Various substituted benzonitriles depending on the nucleophile used

Scientific Research Applications

2-amino-5-(methylsulfanyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-5-(methylsulfanyl)benzonitrile depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The amino and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methylbenzonitrile
  • 2-Amino-5-(methylthio)benzamide
  • 2-Amino-5-(methylthio)benzaldehyde

Uniqueness

2-amino-5-(methylsulfanyl)benzonitrile is unique due to the presence of both an amino group and a methylthio group on the benzonitrile scaffold. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

2-amino-5-methylsulfanylbenzonitrile

InChI

InChI=1S/C8H8N2S/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,10H2,1H3

InChI Key

WKCGREHCBDTVGT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydroxide (97%, 1.20 g (29.1 mmol)) was dissolved in a mixed solvent of water (4.0 ml) and methanol (20.0 ml). To this, 2-amino-5-thiocyanobenzonitrile (5.03 g (28.7 mmol) was added with stirring. To the resulting mixture, after 30 minutes' stirring under cooling with ice, sodium borohydride (90%, 0.60 g (14.3 mmol)) was added and further stirred for 30 minutes under cooling with ice. Then, dimethyl sulfate (95%, 3.0 ml (30.0 mmol)) was added dropwise. The resulting mixture was further stirred under cooling with ice for 30 minutes and at room temperature for 30 minutes, and then concentrated under reduced pressure. Water was added to the residue and the mixture was extracted with diethyl ether. The extract was washed twice with water, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to give 4.73 g (100%) of 2-amino-5-methylthiobenzonitrile as yellow crystals.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.